![molecular formula C7H6I2O2 B2408042 2-(Hydroxymethyl)-4,6-diiodophenol CAS No. 13862-13-0](/img/structure/B2408042.png)
2-(Hydroxymethyl)-4,6-diiodophenol
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Overview
Description
“2-(Hydroxymethyl)-4,6-diiodophenol” is a phenolic compound with two iodine atoms and a hydroxymethyl group attached to the phenol ring. The hydroxymethyl group consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenol ring with two iodine atoms and a hydroxymethyl group attached. The exact positions of these groups on the ring could influence the compound’s properties .
Chemical Reactions Analysis
As a phenolic compound, “2-(Hydroxymethyl)-4,6-diiodophenol” could potentially undergo various chemical reactions. For example, it might participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Hydroxymethyl)-4,6-diiodophenol” would be influenced by its molecular structure. For example, the presence of iodine atoms could increase its molecular weight and potentially affect its solubility .
Scientific Research Applications
Phenolic Compounds in Dentistry
Phenolic compounds such as tyrosol and hydroxytyrosol have shown potential for application in dentistry due to their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds can be used in various clinical areas, primarily for their anti-inflammatory, antioxidant, and anti-tumor activities (Ramos et al., 2020).Polyphenols in Sports Recovery
Polyphenols, characterized by hydroxyl groups attached to benzene rings, have been researched for their potential in enhancing exercise performance and recovery. They may enhance exercise capacity and performance during endurance and repeated sprint exercise via antioxidant and vascular mechanisms. Additionally, polyphenol supplementation could enhance recovery following muscle damage induced by intensive exercise due to their antioxidant and anti-inflammatory properties (Bowtell & Kelly, 2019).Anti-Inflammatory Effects of Phenolic Compounds
Hydroxylated polyphenols, or flavonoids, have been extensively studied for their medicinal properties, including anti-inflammatory effects. They inhibit the secretions of certain enzymes and the secretion of arachidonic acid, reducing inflammatory reactions. These compounds modulate the expression and activation of various cytokines and pro-inflammatory molecules, offering treatment options for a range of inflammatory-related diseases (Al-Khayri et al., 2022).Polyphenols and Microbiota, Metabolism Health
Polyphenols have been recognized for their antioxidative, anti-inflammatory, antiapoptotic, cancer chemopreventive, anticarcinogenic, and antimicrobial properties. The interaction of polyphenols with microbiome and mitochondria, their metabolism, and their health beneficial effects have been the subject of extensive research. They are also explored for their roles in cognitive diseases, obesity development, and as prophylactic measures in disease prevention (Rajha et al., 2021).
Mechanism of Action
Target of Action
The primary target of 2-(Hydroxymethyl)-4,6-diiodophenol is the enzyme Serine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine . This process promotes the production of one-carbon units that are indispensable for cell growth and regulation of the redox and epigenetic states of cells .
Mode of Action
This could result in changes to the metabolic pathways involving serine and glycine, potentially impacting cell growth and redox balance .
Biochemical Pathways
The compound’s action on SHMT2 would affect the serine metabolic pathway . This pathway is significant for cell proliferation and tumor growth, and its abnormal metabolism is known to be associated with cancer progression . By modulating the activity of SHMT2, 2-(Hydroxymethyl)-4,6-diiodophenol could potentially influence these processes.
Result of Action
The molecular and cellular effects of 2-(Hydroxymethyl)-4,6-diiodophenol’s action would likely be related to its impact on SHMT2 and the serine metabolic pathway . By influencing this pathway, the compound could potentially affect cell growth and proliferation, as well as the redox and epigenetic states of cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(hydroxymethyl)-4,6-diiodophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZFTKDGHZEOJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)I)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-4,6-diiodophenol |
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